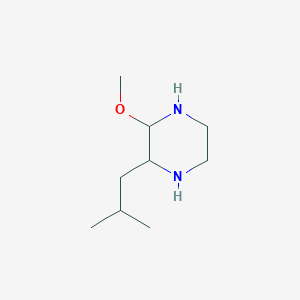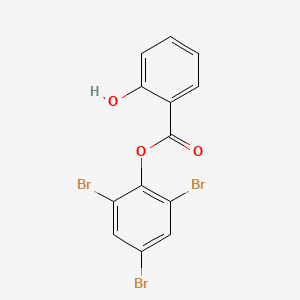
4H-1-Benzopyran-4-one, 2-(dimethylamino)-5-(1-methylethyl)-8-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4H-1-Benzopyran-4-one, 2-(dimethylamino)-5-(1-methylethyl)-8-methyl- is a chemical compound belonging to the benzopyran family. Benzopyrans are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Chemical Reactions Analysis
4H-1-Benzopyran-4-one, 2-(dimethylamino)-5-(1-methylethyl)-8-methyl- can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the introduction of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4H-1-Benzopyran-4-one, 2-(dimethylamino)-5-(1-methylethyl)-8-methyl- has various scientific research applications, including:
Chemistry: It is studied for its chemical properties and potential as a building block for more complex molecules.
Biology: It may be investigated for its biological activities, such as enzyme inhibition or receptor binding.
Medicine: Researchers may explore its potential therapeutic applications, including its effects on specific diseases or conditions.
Industry: It could be used in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 4H-1-Benzopyran-4-one, 2-(dimethylamino)-5-(1-methylethyl)-8-methyl- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The pathways involved in its effects depend on the specific biological context and the nature of its interactions with these targets.
Comparison with Similar Compounds
Similar compounds to 4H-1-Benzopyran-4-one, 2-(dimethylamino)-5-(1-methylethyl)-8-methyl- include other benzopyran derivatives. These compounds may share similar chemical structures but differ in their functional groups or substituents. The uniqueness of 4H-1-Benzopyran-4-one, 2-(dimethylamino)-5-(1-methylethyl)-8-methyl- lies in its specific combination of functional groups, which may confer distinct chemical and biological properties.
Some similar compounds include:
- 4H-1-Benzopyran-4-one, 2,3-dihydro-2-methyl-2-(1-methylethyl)-
- 4H-1-Benzopyran-4-one, 2,3-dihydro-2-(1-methylethyl)-
Properties
CAS No. |
64965-13-5 |
|---|---|
Molecular Formula |
C15H19NO2 |
Molecular Weight |
245.32 g/mol |
IUPAC Name |
2-(dimethylamino)-8-methyl-5-propan-2-ylchromen-4-one |
InChI |
InChI=1S/C15H19NO2/c1-9(2)11-7-6-10(3)15-14(11)12(17)8-13(18-15)16(4)5/h6-9H,1-5H3 |
InChI Key |
OVFZCABVDALRTG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=C(C=C1)C(C)C)C(=O)C=C(O2)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



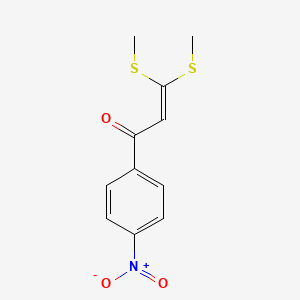

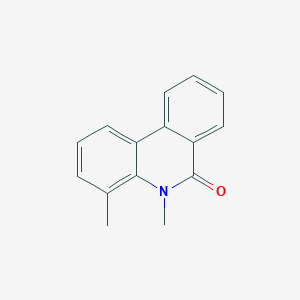
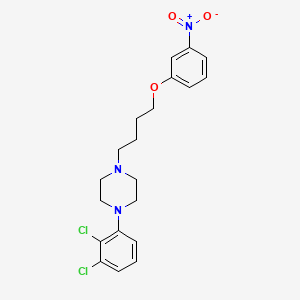
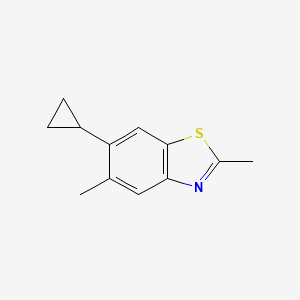
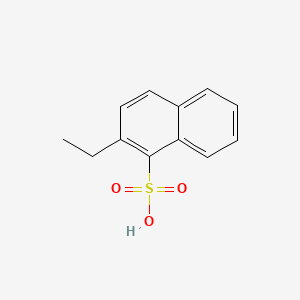
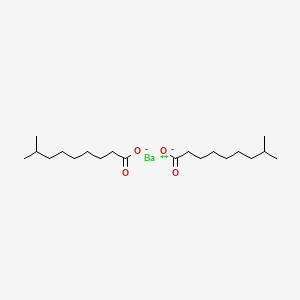
![6-Iodo-benzo[d][1,3]oxazin-4-one](/img/structure/B13790036.png)
![2-[(3-Methoxyphenyl)phenylamino]acetonitrile](/img/structure/B13790044.png)

![1,3,6-Naphthalenetrisulfonic acid, 7,7'-[(2-hydroxy-1,3-propanediyl)bis[imino(6-chloro-1,3,5-triazine-4,2-diyl)imino[2-[(aminocarbonyl)amino]-4,1-phenylene]azo]]bis-, hexasodium salt](/img/structure/B13790062.png)
